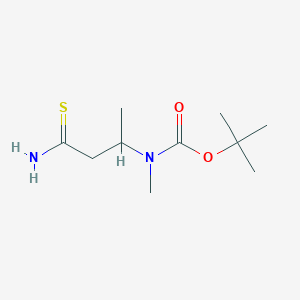
Tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and various industrial applications. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, an amino group, and a thioxo group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to give the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly reagents and catalysts is often preferred to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Substituted carbamates and ureas.
科学研究应用
Tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thioxo group may also interact with thiol groups in proteins, leading to the formation of disulfide bonds and altering protein function.
相似化合物的比较
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
Tert-butyl (4-ethynylphenyl)carbamate: Another carbamate with an ethynyl group, used in organic synthesis.
Tert-butyl (2-hydroxyethyl)(methyl)carbamate: A carbamate with a hydroxyethyl group, used in various chemical reactions.
Uniqueness
Tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate is unique due to the presence of both an amino group and a thioxo group, which provide distinct reactivity and potential biological activity. Its structure allows for versatile applications in different fields, making it a valuable compound in scientific research and industrial applications.
生物活性
Tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications as derived from various research studies.
- IUPAC Name : this compound
- Molecular Formula : C10H20N2O3S
- Molecular Weight : 232.34 g/mol
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as acetylcholinesterase and β-secretase, which are implicated in Alzheimer’s disease pathology. These enzymes are crucial for the breakdown of neurotransmitters and the formation of amyloid plaques, respectively .
- Neuroprotection : Studies suggest that this compound can protect neuronal cells from apoptosis induced by toxic agents like amyloid beta peptides. This protective effect may be mediated through the reduction of pro-inflammatory cytokines such as TNF-α .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly improve cell viability in astrocytes exposed to amyloid beta. The following table summarizes key findings from these studies:
In Vivo Studies
In vivo studies have shown mixed results regarding the efficacy of this compound in animal models:
- In a scopolamine-induced model of Alzheimer's disease, treatment with this compound resulted in a reduction of β-secretase activity but did not significantly affect amyloid plaque levels compared to control treatments like galantamine .
- The compound exhibited a moderate protective effect on cognitive function, suggesting potential for further development in neuroprotective therapies.
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the effects of this compound on astrocyte cultures treated with amyloid beta. Results indicated that the compound significantly reduced cell death and inflammation markers, highlighting its potential as a neuroprotective agent in Alzheimer's disease models.
Case Study 2: Cognitive Function in Animal Models
Another study assessed cognitive function in rats treated with this compound after scopolamine administration. While improvements were noted, they were not statistically significant compared to established treatments, suggesting that further optimization of dosing or formulation may be necessary for clinical relevance.
属性
分子式 |
C10H20N2O2S |
|---|---|
分子量 |
232.35 g/mol |
IUPAC 名称 |
tert-butyl N-(4-amino-4-sulfanylidenebutan-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H20N2O2S/c1-7(6-8(11)15)12(5)9(13)14-10(2,3)4/h7H,6H2,1-5H3,(H2,11,15) |
InChI 键 |
VWOISUIHNPDFKQ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=S)N)N(C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















